Cas no 26537-53-1 (3-(Carboxymethyl)-1,2,3-oxadiazol-3-ium-5-olate)
3-(Carboxymethyl)-1,2,3-oxadiazol-3-ium-5-olate Chemical and Physical Properties
Names and Identifiers
-
- 3-(Carboxymethyl)-1,2,3-oxadiazol-3-ium-5-olate
- SCHEMBL11443161
- 3-carboxymethylsydnone
- 26537-53-1
- 3-(Carboxymethyl)-1,2,3-oxadiazol-3-ium-5-olate, AldrichCPR
- MFCD08059712
- AKOS005214205
- 3-(carboxymethyl)oxadiazol-3-ium-5-olate
- 3-(Carboxymethyl)sydnone
- BS-37510
- BBA53753
-
- MDL: MFCD08059712
- Inchi: 1S/C4H4N2O4/c7-3(8)1-6-2-4(9)10-5-6/h2H,1H2,(H-,5,7,8,9)
- InChI Key: XHYMGVYSSVQNHP-UHFFFAOYSA-N
- SMILES: O1C(=C[N+](CC(=O)O)=N1)[O-]
Computed Properties
- Exact Mass: 144.01710661g/mol
- Monoisotopic Mass: 144.01710661g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 139
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 90.3Ų
3-(Carboxymethyl)-1,2,3-oxadiazol-3-ium-5-olate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C142623-250mg |
3-(carboxymethyl)-1,2,3-oxadiazol-3-ium-5-olate |
26537-53-1 | 250mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C142623-500mg |
3-(carboxymethyl)-1,2,3-oxadiazol-3-ium-5-olate |
26537-53-1 | 500mg |
$ 70.00 | 2022-06-06 | ||
| TRC | C142623-2.5g |
3-(carboxymethyl)-1,2,3-oxadiazol-3-ium-5-olate |
26537-53-1 | 2.5g |
$ 295.00 | 2022-06-06 | ||
| Chemenu | CM306050-1g |
3-(Carboxymethyl)-1,2,3-oxadiazol-3-ium-5-olate |
26537-53-1 | 95% | 1g |
$130 | 2024-07-28 | |
| Chemenu | CM306050-5g |
3-(Carboxymethyl)-1,2,3-oxadiazol-3-ium-5-olate |
26537-53-1 | 95% | 5g |
$335 | 2024-07-28 | |
| abcr | AB215073-1 g |
3-(Carboxymethyl)-1,2,3-oxadiazol-3-ium-5-olate; 95% |
26537-53-1 | 1 g |
€137.20 | 2023-07-20 | ||
| abcr | AB215073-5 g |
3-(Carboxymethyl)-1,2,3-oxadiazol-3-ium-5-olate; 95% |
26537-53-1 | 5 g |
€317.50 | 2023-07-20 | ||
| abcr | AB215073-10 g |
3-(Carboxymethyl)-1,2,3-oxadiazol-3-ium-5-olate; 95% |
26537-53-1 | 10 g |
€480.10 | 2023-07-20 | ||
| abcr | AB215073-25 g |
3-(Carboxymethyl)-1,2,3-oxadiazol-3-ium-5-olate; 95% |
26537-53-1 | 25 g |
€869.70 | 2023-07-20 | ||
| eNovation Chemicals LLC | Y1264465-5g |
3-(Carboxymethyl)sydnone |
26537-53-1 | 95% | 5g |
$315 | 2024-06-06 |
3-(Carboxymethyl)-1,2,3-oxadiazol-3-ium-5-olate Suppliers
3-(Carboxymethyl)-1,2,3-oxadiazol-3-ium-5-olate Related Literature
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
Additional information on 3-(Carboxymethyl)-1,2,3-oxadiazol-3-ium-5-olate
Compound CAS No. 26537-53-1: 3-(Carboxymethyl)-1,2,3-Oxadiazolium 5-Olate
The compound with CAS No. 26537-53-1, commonly referred to as 3-(Carboxymethyl)-1,2,3-Oxadiazolium 5-Olate, is a unique organic compound that has garnered significant attention in the fields of chemistry and materials science. This compound belongs to the class of oxadiazoles, which are heterocyclic compounds containing a five-membered ring with two adjacent oxygen atoms and a nitrogen atom. The oxadiazole core is known for its stability and versatility, making it a valuable component in various applications.
Oxadiazoles are widely studied due to their potential in drug design, agrochemicals, and advanced materials. The carboxymethyl group attached to the oxadiazole ring in this compound introduces additional functional diversity. This group can participate in hydrogen bonding and other non-covalent interactions, enhancing the compound's ability to interact with biological systems or other molecules. Recent studies have highlighted the role of such functional groups in improving the bioavailability and efficacy of pharmaceutical agents.
The synthesis of 3-(Carboxymethyl)-1,2,3-Oxadiazolium 5-Olate typically involves multi-step organic reactions. One common approach is the condensation of carbonyl compounds with appropriate nitrogen sources under acidic or basic conditions. The formation of the oxadiazole ring is often facilitated by cyclization reactions involving nitriles or amides. The introduction of the carboxymethyl group requires careful control of reaction conditions to ensure selective substitution at the desired position on the oxadiazole ring.
Recent advancements in computational chemistry have provided deeper insights into the electronic structure and reactivity of oxadiazole derivatives like this compound. Density Functional Theory (DFT) calculations have revealed that the oxadiazole ring exhibits significant electron-withdrawing effects due to its conjugated system. This property makes it an attractive candidate for applications in optoelectronic materials, where electron transport properties are critical.
In terms of applications, oxadiazoles are increasingly being explored for their potential in drug delivery systems. The carboxymethyl group in this compound can serve as a site for further modification, enabling the attachment of targeting ligands or drug molecules. For instance, researchers have investigated the use of such derivatives as carriers for anti-cancer drugs, leveraging their ability to enhance drug solubility and reduce systemic toxicity.
Another promising area for oxadiazole derivatives is their use in polymer science. The incorporation of these compounds into polymer matrices can significantly improve mechanical properties and thermal stability. Recent studies have demonstrated that polymers containing oxadiazole units exhibit enhanced resistance to UV degradation and improved flame retardancy.
The study of oxadiazole derivatives has also extended into catalysis. The heterocyclic structure provides a rigid framework that can stabilize transition metal catalysts, enhancing their activity and selectivity in various organic transformations. For example, palladium-catalyzed cross-coupling reactions using oxadiazole-based ligands have shown improved yields and reduced reaction times compared to traditional ligands.
In conclusion, CAS No. 26537-53-1, or 3-(Carboxymethyl)-1,2,3-Oxadiazolium 5-Olate, represents a versatile compound with a wide range of potential applications across multiple disciplines. Its unique chemical structure and functional groups make it an ideal candidate for further research and development in areas such as drug design, materials science, and catalysis.
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